(Oxan-4-yl)thiourea
Overview
Description
. This compound features a thiourea group attached to an oxane ring, making it a unique member of the thiourea derivatives family. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Preparation Methods
The synthesis of (Oxan-4-yl)thiourea typically involves the reaction of oxane derivatives with thiourea. One common method is the nucleophilic addition of thiourea to oxane derivatives under controlled conditions. This reaction can be carried out in the presence of a suitable solvent, such as ethanol or methanol, and often requires a catalyst to enhance the reaction rate . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
(Oxan-4-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include mild temperatures, appropriate solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiourea derivatives .
Scientific Research Applications
(Oxan-4-yl)thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Oxan-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This compound’s ability to inhibit enzyme activity is attributed to its strong hydrogen bond donor capability and its ability to form stable complexes with metal ions .
Comparison with Similar Compounds
Similar compounds to (Oxan-4-yl)thiourea include other thiourea derivatives, such as:
- N-phenylthiourea
- N,N’-dimethylthiourea
- N,N’-diethylthiourea
Compared to these compounds, this compound is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
oxan-4-ylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-5-1-3-9-4-2-5/h5H,1-4H2,(H3,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRZIRWKVXQQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153229-49-2 | |
Record name | (oxan-4-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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